Atovaquone - 95233-18-4

Atovaquone

Catalog Number: EVT-260580
CAS Number: 95233-18-4
Molecular Formula: C22H19ClO3
Molecular Weight: 366.84
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atovaquone is a substituted 2-hydroxynaphthoquinone [, , , ] classified as an antiprotozoal agent with broad-spectrum activity [, ]. In scientific research, it serves as a valuable tool for investigating mitochondrial function in various organisms and exploring its potential as an inhibitor in diverse biological systems.

Proguanil

Relevance: Proguanil is frequently discussed in relation to Atovaquone due to their synergistic action against malaria parasites. While Atovaquone targets the cytochrome bc1 complex in the parasite's electron transport chain, Proguanil's metabolite, Cycloguanil, inhibits DHFR, another crucial enzyme in the parasite's metabolism. This two-pronged attack effectively targets different pathways, enhancing the efficacy and delaying the development of resistance compared to either drug used alone [, , ].

Cycloguanil

Relevance: While not structurally similar to Atovaquone, Cycloguanil plays a vital role in the synergistic action of the Atovaquone-Proguanil combination (Malarone) [, ]. Cycloguanil's inhibition of DHFR acts in tandem with Atovaquone's disruption of the electron transport chain, leading to enhanced antimalarial efficacy and a lower likelihood of resistance development.

Salicylhydroxamic Acid

Relevance: Salicylhydroxamic acid is not structurally similar to Atovaquone but is relevant to understanding Atovaquone's mechanism of action against the malaria parasite. Studies showed that Salicylhydroxamic acid potentiated Atovaquone's activity against Plasmodium falciparum in vitro, suggesting that the parasite utilizes both the cytochrome chain and the alternative oxidase pathway for respiration. This finding highlights the potential of combination therapies targeting both pathways for enhanced antimalarial activity .

Propyl Gallate

Relevance: Although structurally different from Atovaquone, Propyl gallate is relevant due to its ability to potentiate Atovaquone's activity against Plasmodium falciparum in vitro. This further supports the idea that targeting both the cytochrome chain (Atovaquone's target) and the alternative oxidase pathway can enhance the effectiveness of antimalarial treatment .

Stigmatellin

Relevance: While not structurally identical to Atovaquone, Stigmatellin shares a similar binding site on the cytochrome bc1 complex, making it a relevant compound for understanding Atovaquone's mechanism of action . Comparisons of their binding interactions and effects on the bc1 complex can provide valuable insights into the molecular basis of Atovaquone's antimalarial activity and potential resistance mechanisms.

5-Fluoroorotate

Relevance: Although structurally different from Atovaquone, 5-fluoroorotate is relevant because it targets a different metabolic pathway in Plasmodium falciparum, similar to Proguanil and Cycloguanil. Research has shown that a combination of 5-fluoroorotate and Atovaquone can effectively eliminate P. falciparum in vitro by reducing the frequency of drug resistance development. This highlights the potential of combining drugs with distinct mechanisms of action to combat drug resistance in malaria .

Source and Classification

Atovaquone is synthesized from various organic compounds, including 1,4-naphthoquinone and trans-4-(4-chlorophenyl)cyclohexane carboxylic acid. It belongs to the class of quinones, which are known for their diverse biological activities. The compound has been patented and studied extensively for its pharmacological properties, particularly its role in treating malaria and Pneumocystis pneumonia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Atovaquone has been explored through several methods, each varying in complexity and yield. Common approaches include:

  1. One-step synthesis: Involves the direct reaction of starting materials to yield Atovaquone.
  2. Two-step synthesis: Typically includes an initial formation of an intermediate followed by its conversion to Atovaquone.
  3. Multi-step synthesis: This method may involve several reactions, purification steps, and the use of different reagents to achieve higher yields and purity.

A notable synthetic route involves reacting 1,4-naphthoquinone with trans-4-(4-chlorophenyl)cyclohexane carboxylic acid, followed by halogenation and hydrolysis processes. The reaction conditions often include the use of metal nitrates such as silver nitrate and persulfate reagents like ammonium persulfate to enhance yields .

Molecular Structure Analysis

Structure and Data

The molecular formula of Atovaquone is C22_{22}H23_{23}ClO2_2. Its structure features a naphthoquinone core with a hydroxyl group and a cyclohexyl side chain substituted with a chlorophenyl group. The compound exhibits distinct spectral properties:

  • Absorption maxima: Prominent absorption at 277 nm with additional maxima at 253 nm and 285 nm .
  • Crystalline forms: Atovaquone can exist in various polymorphic forms, which can affect its solubility and bioavailability .
Chemical Reactions Analysis

Reactions and Technical Details

Atovaquone undergoes several key reactions during its synthesis:

  1. Halogenation: Involves introducing halogen atoms into the compound's structure.
  2. Dehydrohalogenation: This step removes hydrogen halide from the intermediate compounds.
  3. Hydrolysis: Converts intermediates into Atovaquone using bases like sodium hydroxide or potassium hydroxide in alcoholic solvents.

These reactions are critical for achieving the desired trans-isomer form of Atovaquone, which is associated with its therapeutic efficacy .

Mechanism of Action

Atovaquone's mechanism of action primarily involves the inhibition of mitochondrial electron transport in parasites. It specifically targets the cytochrome bc1 complex within the mitochondrial membrane, disrupting ATP synthesis essential for parasite survival. This inhibition leads to a decrease in energy production, ultimately resulting in cell death . The compound's effectiveness against resistant strains highlights its unique action compared to traditional antimalarials.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellow crystalline powder.
  • Solubility: Moderately soluble in organic solvents like methanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Atovaquone is stable under normal conditions but can degrade under extreme pH or light exposure.
  • pKa values: Important for understanding its ionization state at physiological pH, influencing absorption and distribution.

These properties are crucial for formulating effective pharmaceutical preparations .

Applications

Atovaquone is primarily used in clinical settings for:

  • Treatment of malaria: Particularly effective against Plasmodium falciparum.
  • Pneumocystis pneumonia: Used as a prophylactic treatment in immunocompromised patients.
  • Research applications: Investigated for potential use against other parasitic infections due to its unique mechanism of action.

The compound's ability to combat drug-resistant strains makes it an essential tool in modern medicine .

Pharmacological and Biochemical Foundations of Atovaquone

Structural Chemistry and Analogues of Hydroxy-1,4-Naphthoquinones

Atovaquone (trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone) belongs to the hydroxy-1,4-naphthoquinone class, structurally mimicking ubiquinone (Coenzyme Q10), which enables selective targeting of mitochondrial electron transport. Its core structure consists of a naphthoquinone ring substituted at C2 with a hydroxyl group and at C3 with a lipophilic 4-(4-chlorophenyl)cyclohexyl side chain. The trans configuration of the cyclohexyl group is critical for antimalarial activity, exhibiting >1,000-fold greater potency than the cis isomer due to optimal binding geometry within the target site [5] [6].

Key structural features governing activity include:

  • C2 hydroxyl: Essential for hydrogen bonding with cytochrome b residues. Removal or substitution abolishes activity.
  • Chlorophenyl moiety: Enhances lipophilicity and target affinity. Para-chloro substitution maximizes steric and electronic effects.
  • Cyclohexyl spacer: Optimizes spatial orientation for binding pocket accommodation.

Table 1: Evolution of Hydroxynaphthoquinone Antimalarials

CompoundStructural FeaturesRelative PotencyDevelopment Status
Lapinone (1940s)Unsubstituted alkyl side chainLowDiscontinued (IV use)
Menoctone (1960s)Short branched alkyl chainModerateDiscontinued
Atovaquone (1990s)trans-4-(4-chlorophenyl)cyclohexyl, C2-OHHighFDA-approved
Decoquinate derivativesQuinoline ester substituentsComparablePreclinical

Historical analogues like lapinone demonstrated proof-of-concept but failed clinically due to rapid metabolism and poor oral bioavailability. Atovaquone’s design overcame these limitations through enhanced metabolic stability—its bulky chlorophenylcyclohexyl group resists oxidative degradation by cytochrome P450 enzymes [5] [6].

Pharmacokinetics: Lipophilicity, Bioavailability, and Protein Binding Dynamics

Atovaquone’s high lipophilicity (logP ~4.1) underlies both its therapeutic potential and pharmacokinetic challenges. Its absorption follows a biphasic pattern: initial rapid uptake across enterocytes followed by slow dissolution of undissolved drug particles. Bioavailability is profoundly food-dependent:

  • Fasted state: 23% ± 15% due to precipitation in intestinal fluid
  • High-fat meal: Increases bioavailability to 47% ± 16% via enhanced solubilization in mixed micelles [4] [7]

Table 2: Key Pharmacokinetic Parameters of Atovaquone

ParameterValueClinical Significance
Protein binding>99.9% (albumin)Limited free fraction for tissue diffusion
Volume of distribution0.60 ± 0.17 L/kgConfined primarily to plasma compartment
Half-life55–87 hours (prophylactic dosing)Enables once-daily dosing
Clearance10.4 ± 5.5 mL/minMinimal renal excretion (<0.6%)
MetabolismNegligible CYP involvementLow drug interaction potential

Protein binding approaches saturation at therapeutic concentrations (1–90 µg/mL), explaining dose-dependent increases in free fraction. The exceptionally long half-life results from enterohepatic recycling and slow release from adipose tissues, permitting post-exposure prophylaxis after travel. However, high protein binding restricts cerebrospinal fluid penetration (CSF:plasma ratio ~0.01), limiting efficacy in cerebral malaria [5] [7].

Mitochondrial Electron Transport Chain Inhibition Mechanisms

Atovaquone selectively inhibits the Plasmodium cytochrome bc₁ complex (Complex III) by competitively binding the ubiquinol oxidation site (Qₒ), with IC₅₀ values of 0.5–3.0 nM against sensitive strains. This molecular sabotage triggers three interdependent biochemical crises:

  • Collapse of mitochondrial membrane potential (ΔΨₘ): Atovaquone blocks electron transfer from ubiquinol to cytochrome c₁, preventing proton pumping across the inner mitochondrial membrane. Within 20 minutes of exposure, ΔΨₘ decreases by >70%, disrupting ATP synthase activity and ionic homeostasis [2] [3].

  • Pyrimidine biosynthesis arrest: Dihydroorotate dehydrogenase (DHODH)—essential for de novo pyrimidine synthesis—requires ubiquinone regeneration. Atovaquone-induced electron transport chain blockade starves DHODH of its electron acceptor, depleting pyrimidine pools. Transgenic parasites expressing yeast DHODH (independent of mitochondrial ubiquinone) show >1,000-fold reduced atovaquone sensitivity [2] [5].

  • Secondary purine depletion: Impaired mitochondrial ATP export reduces purine salvage efficiency. Isotopic tracing shows 85% reduction in hypoxanthine incorporation into nucleic acids within 6 hours [5].

Table 3: Resistance-Conferring Mutations in Cytochrome b

MutationFold ↑ IC₅₀Geographic PrevalenceFitness Cost
Y268S1,000×GlobalModerate (↓40% Vmax)
Y268N800×Southeast AsiaSevere
M133I120×AfricaMild
L271V350×South AmericaModerate

Resistance emerges via point mutations in cytochrome b’s Qₒ domain. Y268S—the most prevalent mutation—replaces tyrosine with serine, reducing atovaquone binding affinity >100-fold while impairing bc₁ complex function (40% Vₘₐₓ reduction) [5] [8]. Crucially, resistance arises spontaneously during monotherapy (up to 30% recrudescence), necessitating combination regimens [1] [6].

Synergistic Interactions with Proguanil: Molecular and Metabolic Synergy

The atovaquone-proguanil combination (Malarone®) demonstrates supra-additive effects against Plasmodium, with synergy indices of 200–500 in vitro. Proguanil’s primary metabolite—cycloguanil—inhibits dihydrofolate reductase (DHFR), but this activity is not responsible for synergy. Instead, synergistic mechanisms operate at three levels:

Molecular synergy:

  • Proguanil (but not cycloguanil) enhances atovaquone-induced ΔΨₘ collapse 20-fold. At pharmacologically relevant concentrations (1 µM proguanil + 10 nM atovaquone), ΔΨₘ dissipation reaches 95% versus 15% with atovaquone alone [3] [9].
  • Proguanil binds a distinct site on cytochrome b, inducing conformational changes that stabilize atovaquone-Qₒ binding. This explains why proguanil enhances atovaquone’s bc₁ inhibition but not other electron transport inhibitors like antimycin [3] [10].

Metabolic bypass blockade:

  • In yeast-DHODH-expressing parasites (resistant to atovaquone monotherapy), proguanil co-administration restores sensitivity by inhibiting an ATP synthase-dependent mechanism that maintains ΔΨₘ. Proguanil collapses this compensatory pathway within 2 hours [10] [5].

Antagonism with cycloguanil:

  • Cycloguanil antagonizes atovaquone-proguanil synergy by competing for mitochondrial uptake. At cycloguanil:proguanil ratios >1:10, synergy indices decrease from 500 to <10 [9] [10].
  • Cyclization-blocked proguanil analogues (e.g., tert-butylproguanil, tBuPG) lacking DHFR inhibitory activity exhibit equivalent synergy with atovaquone without antagonism. tBuPG reduces atovaquone’s IC₅₀ 400-fold in resistant strains [10].

Table 4: Synergistic Interactions of Atovaquone Combinations

Combination PartnerMechanistic BasisFold ↓ IC₅₀Resistance Reversal
ProguanilEnhanced ΔΨₘ collapse200–500×Partial (Y268S)
tBuPGMitochondrial sensitization300–480×Full
TetracyclineIndependent protein synthesis inhibition3–5×None
CycloguanilDHFR inhibitionAntagonisticNot applicable

This synergy is clinically vital: While atovaquone monotherapy fails in >30% of cases due to resistance, Malarone® achieves >98% cure rates despite widespread cycloguanil resistance—validating the non-DHFR mechanism [1] [6]. Novel cyclization-blocked analogues like tBuPG may further enhance therapeutic indices by eliminating antagonistic interactions [10].

Properties

CAS Number

95233-18-4

Product Name

Atovaquone

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione

Molecular Formula

C22H19ClO3

Molecular Weight

366.84

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2

InChI Key

KUCQYCKVKVOKAY-CTYIDZIISA-N

SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

566C; 566C80; 566C80 hydroxynaphthoquinone; 566C80, hydroxynaphthoquinone; Atovaquone; atovaquone GlaxoSmithKline brand; compound 566; Glaxo Wellcome brand of atovaquone; GlaxoSmithKline brand of atovaquone; hydroxynaphthoquinone 566C80; hydroxynaphthoquinone, 566C80; Mepron; Wellvone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.